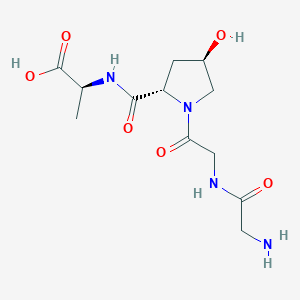
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is a peptide compound that consists of a sequence of amino acids, specifically glycine, hydroxyproline, and alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine typically involves the stepwise coupling of amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using coupling reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of organic solvents like dimethylformamide or dichloromethane, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid support, and each amino acid is sequentially added to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residue can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyproline residue may yield keto derivatives, while reduction can lead to the formation of alcohols or amines.
科学研究应用
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a component of peptide-based drugs.
Industry: The compound can be used in the development of biomaterials and as a building block for more complex peptides.
作用机制
The mechanism of action of Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, enzymatic reactions, and cellular uptake mechanisms.
相似化合物的比较
Similar Compounds
Glycylglycine: A simpler dipeptide consisting of two glycine residues.
Glycyl-(4R)-4-hydroxy-L-proline: A related peptide with a similar structure but lacking the alanine residue.
Glycyl-L-alanine: Another related peptide with glycine and alanine residues.
Uniqueness
Glycylglycyl-(4R)-4-hydroxy-L-prolyl-L-alanine is unique due to the presence of the hydroxyproline residue, which imparts specific structural and functional properties. This residue can enhance the stability of the peptide and influence its interactions with molecular targets, making it distinct from other similar compounds.
属性
CAS 编号 |
189249-14-7 |
|---|---|
分子式 |
C12H20N4O6 |
分子量 |
316.31 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,4R)-1-[2-[(2-aminoacetyl)amino]acetyl]-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C12H20N4O6/c1-6(12(21)22)15-11(20)8-2-7(17)5-16(8)10(19)4-14-9(18)3-13/h6-8,17H,2-5,13H2,1H3,(H,14,18)(H,15,20)(H,21,22)/t6-,7+,8-/m0/s1 |
InChI 键 |
XBXGOMJDAZWAFJ-RNJXMRFFSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CNC(=O)CN)O |
规范 SMILES |
CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




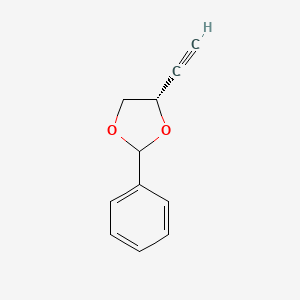
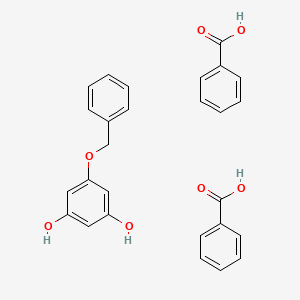

![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
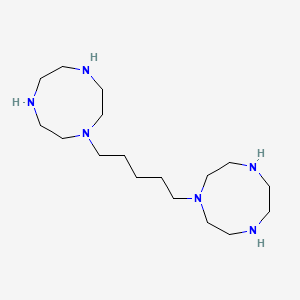

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
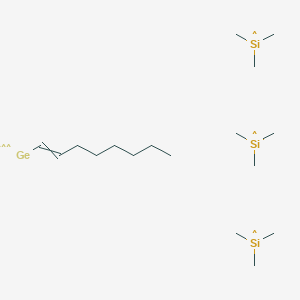
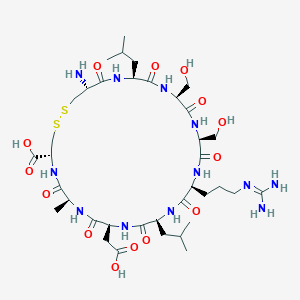

![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
